3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
3-((1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-2-carbonitrile core linked via an ether bond to a pyrrolidine ring. The pyrrolidine is further functionalized with a 3,5-dimethyl-1H-pyrazole-4-carbonyl group. This structure combines multiple pharmacophoric elements: the pyrazine ring contributes to hydrogen bonding and π-π interactions, the pyrrolidine enhances conformational flexibility, and the pyrazole-carbonyl moiety may modulate solubility or target binding .
Properties
IUPAC Name |
3-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-9-13(10(2)20-19-9)15(22)21-6-3-11(8-21)23-14-12(7-16)17-4-5-18-14/h4-5,11H,3,6,8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEDIZKSAIAKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” are currently unknown. This compound is a derivative of pyrazole, which is known to interact with a variety of biological targets. .
Mode of Action
The pyrazole ring, in particular, is known to participate in pi-stacking interactions, which could contribute to its binding with target proteins.
Biochemical Pathways
Pyrazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. Therefore, it is possible that this compound could affect multiple biochemical pathways.
Pharmacokinetics
The presence of the pyrazole ring could also facilitate its distribution across biological membranes.
Result of Action
Given the wide range of biological activities exhibited by pyrazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, as changes in pH could influence the compound’s ionization state and, consequently, its interaction with its targets.
Biological Activity
The compound 3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure
The structure of the compound can be broken down into key components:
- Pyrazole moiety : Provides a core structure associated with various biological activities.
- Pyrrolidine ring : Contributes to the compound's pharmacokinetic properties.
- Carbonitrile group : Often linked to enhanced biological activity.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the pyrazole core through condensation reactions.
- Alkylation with pyrrolidine derivatives.
- Introduction of the carbonitrile functionality via nucleophilic substitution.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. Studies have highlighted:
- Mechanism of Action : Inhibition of key signaling pathways involved in tumor growth and proliferation.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole Derivative A | MCF-7 (Breast) | 10 | |
| Pyrazole Derivative B | A549 (Lung) | 12 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. The pyrazole structure is known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies show:
- Inhibition of Nitric Oxide Production : Effective in reducing LPS-induced nitric oxide production in macrophages.
| Study | Result |
|---|---|
| Study 1 | Reduced NO production by 45% at 50 µM concentration |
| Study 2 | Decreased TNF-α levels significantly |
Antimicrobial Activity
Pyrazole derivatives have also been tested for antimicrobial efficacy against various pathogens. The compound demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| S. aureus | 125 µg/mL |
| E. coli | 100 µg/mL |
Case Studies
- Antitumor Efficacy in Breast Cancer Cells : A study on MCF-7 cells revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction.
- Synergistic Effects with Doxorubicin : Combining this pyrazole derivative with doxorubicin showed enhanced cytotoxicity compared to either agent alone.
Comparison with Similar Compounds
Impact of Acyl Group Substitutions
Ring Size and Flexibility
- Piperidine vs. Pyrrolidine : Piperidine analogs (–21) exhibit increased conformational flexibility and steric bulk compared to pyrrolidine derivatives. This could alter binding kinetics in enzyme pockets, as seen in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
